molecular formula C21H17ClF3N3O2 B6174270 3-chloro-4-(4-phenylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 958729-38-9

3-chloro-4-(4-phenylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B6174270
CAS No.: 958729-38-9
M. Wt: 435.8
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Description

3-chloro-4-(4-phenylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione is a complex organic compound characterized by its multiple functional groups, including chloro, phenyl, piperazine, trifluoromethyl, and pyrrole-dione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring followed by the introduction of the phenyl and trifluoromethyl groups. One common synthetic route includes the reaction of 4-phenylpiperazine with chloroacetyl chloride to form an intermediate, which is then further reacted with 4-(trifluoromethyl)aniline under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the various functional groups and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : The pyrrole-dione moiety can be oxidized to form more complex derivatives.

  • Reduction: : Reduction reactions can be performed on the chloro group or the trifluoromethyl group.

  • Substitution: : The phenyl and piperazine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.

  • Substitution: : Electrophilic substitution reactions can be facilitated by strong acids, while nucleophilic substitutions may require strong bases.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxidized pyrrole-diones, reduced chloro derivatives, and substituted phenyl or piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the interactions of various biological molecules. Its structural complexity allows it to mimic or interact with natural substrates in biochemical assays.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with multiple targets may make it useful in drug discovery and development.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-1-(4-phenylpiperazin-1-yl)propan-1-one

  • 3-chloro-6-(4-phenylpiperazin-1-yl)pyridazine

Uniqueness

This compound is unique due to its combination of functional groups and its complex structure. While similar compounds may share some structural features, the presence of both the trifluoromethyl group and the pyrrole-dione moiety sets it apart.

Properties

CAS No.

958729-38-9

Molecular Formula

C21H17ClF3N3O2

Molecular Weight

435.8

Purity

95

Origin of Product

United States

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